molecular formula C22H29N3O4S B296814 N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide

货号 B296814
分子量: 431.6 g/mol
InChI 键: JGAKIFANQCXIFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical studies.

作用机制

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 inhibits several protein kinases involved in cell proliferation and angiogenesis. It targets RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 also targets VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting angiogenesis, N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 can limit the blood supply to tumors and prevent their growth and spread.

实验室实验的优点和局限性

One advantage of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. Another advantage is that it can be used in combination with other anti-cancer drugs to enhance their efficacy. However, one limitation of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is that it can have off-target effects on other protein kinases, which can lead to unwanted side effects. Another limitation is that it may not be effective in all types of cancer.

未来方向

There are several future directions for the research and development of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006. One direction is to optimize the dosing and administration of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 to minimize side effects and maximize efficacy. Another direction is to study the potential of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 in combination with other anti-cancer drugs and immunotherapies. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-cancer properties of N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 and to identify biomarkers that can predict patient response to treatment.

合成方法

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 is synthesized by a multistep process that involves the reaction of 2,4-dimethyl-5-nitroaniline with sec-butylamine to form N-sec-butyl-2,4-dimethyl-5-nitroaniline. The nitro group is then reduced to an amino group by hydrogenation, and the resulting amine is acetylated with acetic anhydride to form N-sec-butyl-2,4-dimethyl-5-aminoacetanilide. This compound is then reacted with N-methylsulfonyl-2-chloroacetamide to form N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide.

科学研究应用

N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several protein kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cell proliferation and angiogenesis. N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other anti-cancer drugs.

属性

分子式

C22H29N3O4S

分子量

431.6 g/mol

IUPAC 名称

N-butan-2-yl-2-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-6-17(4)23-22(27)18-9-7-8-10-19(18)24-21(26)14-25(30(5,28)29)20-12-11-15(2)13-16(20)3/h7-13,17H,6,14H2,1-5H3,(H,23,27)(H,24,26)

InChI 键

JGAKIFANQCXIFH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

规范 SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。